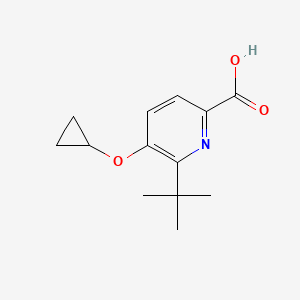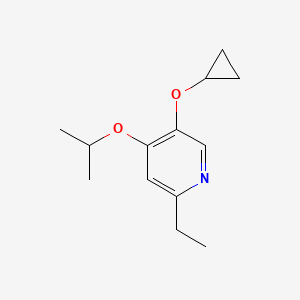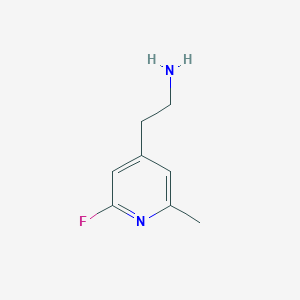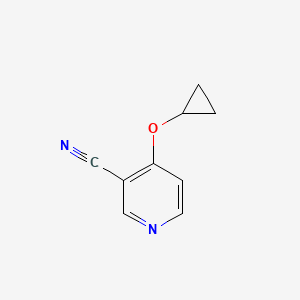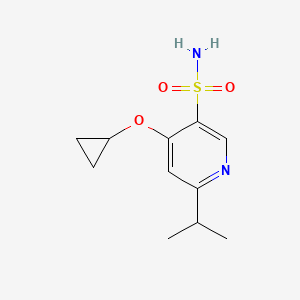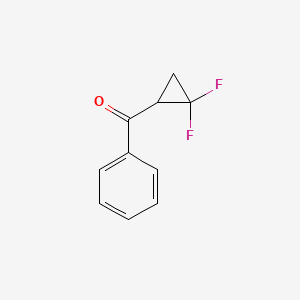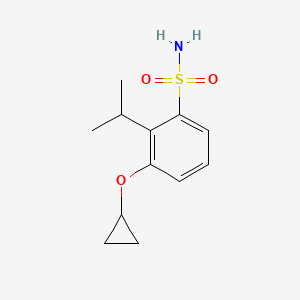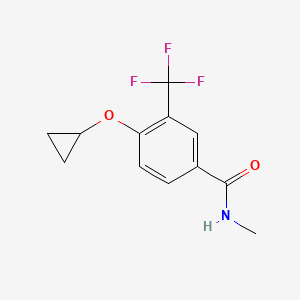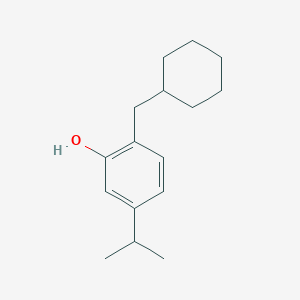
2-(Cyclohexylmethyl)-5-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethyl)-5-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclohexylmethyl group and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-5-isopropylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the Friedel-Crafts alkylation of phenol with cyclohexylmethyl bromide using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethyl)-5-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-5-isopropylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction can produce cyclohexylmethyl-5-isopropylcyclohexanol.
Scientific Research Applications
2-(Cyclohexylmethyl)-5-isopropylphenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-5-isopropylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic cyclohexylmethyl and isopropyl groups may facilitate its interaction with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylmethyl)-4-isopropylphenol
- 2-(Cyclohexylmethyl)-6-isopropylphenol
- 2-(Cyclohexylmethyl)-5-tert-butylphenol
Uniqueness
2-(Cyclohexylmethyl)-5-isopropylphenol is unique due to the specific positioning of its cyclohexylmethyl and isopropyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-5-propan-2-ylphenol |
InChI |
InChI=1S/C16H24O/c1-12(2)14-8-9-15(16(17)11-14)10-13-6-4-3-5-7-13/h8-9,11-13,17H,3-7,10H2,1-2H3 |
InChI Key |
TXBAFPQGSIAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)


